Triciferol -

Triciferol

Catalog Number: EVT-8278648
CAS Number:
Molecular Formula: C26H39NO4
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of triciferol involves several key steps that integrate organic chemistry techniques. Initially, the synthesis begins with the para-bromination of o-cresol to produce 4-bromophenol, which is then subjected to O-alkylation with 1-chloropinacolone. This step forms an α-alkoxyketone intermediate that undergoes reduction to yield a secondary alcohol .

Following this, metal halogen exchange is performed using n-butyllithium, followed by a Friedel-Crafts alkylation with furfuryl phthalimide. This process generates the core structure necessary for further modifications. The final steps involve an aza-Achmatowicz rearrangement and subsequent alkylation reactions to introduce various side chains necessary for its biological activity .

Molecular Structure Analysis

Triciferol's molecular structure can be described as a complex arrangement that integrates both steroidal and non-steroidal elements. The compound features:

  • Steroidal Backbone: Derived from vitamin D.
  • Hydroxamic Acid Group: Essential for its histone deacetylase inhibitory activity.
  • Side Chains: Modifications that enhance solubility and receptor binding.

The detailed molecular formula and structure data are not explicitly provided in the sources but can be inferred from its synthetic pathway and functional groups introduced during synthesis .

Chemical Reactions Analysis

Triciferol undergoes several significant chemical reactions that contribute to its biological activity:

  • Histone Deacetylase Inhibition: Triciferol acts as an inhibitor by binding to the active site of histone deacetylases, preventing them from removing acetyl groups from histones, thereby altering gene expression related to cancer progression .
  • Vitamin D Receptor Activation: The compound binds to the vitamin D receptor, mimicking the action of natural vitamin D, which influences calcium metabolism and cell differentiation processes .

These reactions are critical for its dual functionality in therapeutic applications.

Mechanism of Action

The mechanism of action of triciferol involves its dual role as both a vitamin D receptor agonist and a histone deacetylase inhibitor:

  1. Binding to Vitamin D Receptor: Triciferol binds to the vitamin D receptor, leading to transcriptional regulation of genes involved in cell growth and differentiation.
  2. Histone Modification: By inhibiting histone deacetylases, triciferol promotes an open chromatin structure conducive to gene expression associated with tumor suppression.

This dual action enhances its effectiveness in targeting cancer cells by promoting apoptosis (programmed cell death) while inhibiting proliferation .

Physical and Chemical Properties Analysis

While specific quantitative data regarding physical properties such as melting point or solubility are not extensively detailed in available literature, triciferol is characterized by:

  • Solubility: Enhanced solubility due to hydroxamic acid incorporation.
  • Stability: Designed for stability under physiological conditions while retaining bioactivity.

Further studies would be necessary to provide comprehensive data on these properties.

Applications

Triciferol has significant potential applications in scientific research and medicine:

  • Cancer Treatment: Its design as a dual-action agent makes it particularly promising for treating aggressive cancers like triple-negative breast cancer.
  • Research Tool: Triciferol can be utilized in studies exploring vitamin D signaling pathways and epigenetic modifications through histone deacetylation.

The ongoing research into triciferol's efficacy continues to reveal its potential as a valuable therapeutic agent in oncology .

Introduction to Hybrid Molecular Therapeutics in Oncology

Rationale for Dual-Targeting Pharmacophores in Cancer Therapy

Cancer pathogenesis involves dysregulation of multiple signaling pathways, rendering single-target therapies ineffective due to compensatory mechanisms and drug resistance. Hybrid molecular therapeutics address this complexity by integrating pharmacophores from distinct drug classes into a single chemical entity. These compounds enable simultaneous modulation of complementary oncogenic pathways, enhancing efficacy while minimizing pharmacokinetic variability inherent in combination therapies. The hybrid approach leverages:

  • Synergistic target engagement: Coordinated inhibition of interconnected cancer hallmarks (e.g., proliferation, epigenetic dysregulation, apoptosis evasion) [1] [6].
  • Overcoming resistance: Concurrent targeting of primary oncogenic drivers and compensatory survival pathways reduces adaptive resistance [7].
  • Pharmacokinetic optimization: Unified chemical structures mitigate drug-drug interactions and simplify dosing schedules compared to conventional combinations [6] [8].

Table 1: Advantages of Hybrid Therapeutics vs. Monotherapies

ParameterMonotherapyHybrid Therapeutics
Target SpectrumSingle pathwayMultiple coordinated pathways
Resistance DevelopmentHigh frequencySignificantly reduced
Pharmacokinetic ComplexityLow (single agent)Optimized for unified delivery
Therapeutic WindowOften limitedPotentially expanded

Clinical validation emerged from hybrid kinase inhibitors (e.g., VEGFR/PDGFR inhibitors), demonstrating improved progression-free survival in solid tumors [6] [9]. This foundational work enabled advanced bifunctional agents targeting epigenetic and transcriptional regulators.

Historical Context of Vitamin D Receptor Agonists and Histone Deacetylase Inhibitors

Vitamin D Receptor (VDR) Agonists:

  • 1970s–1980s: Identification of nuclear VDR and its role in cellular differentiation [5].
  • 1981: First report of 1α,25-dihydroxyvitamin D₃ (calcitriol) inhibiting human melanoma cell proliferation, revealing non-calcemic anticancer effects [5].
  • 2000s: Development of synthetic VDR agonists (e.g., EB1089, TX522) to enhance antitumor potency while minimizing hypercalcemia. These agents induced G0/G1 cell cycle arrest via p21/WAF1 and p27/KIP1 upregulation and promoted differentiation in leukemia models [5].

Histone Deacetylase (HDAC) Inhibitors:

  • 1990s: Discovery of HDAC’s role in chromatin remodeling and transcriptional repression.
  • 2006: FDA approval of vorinostat (suberoylanilide hydroxamic acid) for cutaneous T-cell lymphoma, validating HDAC inhibition as an anticancer strategy [3].
  • Mechanistic insight: HDAC inhibitors increase histone acetylation, reactivating silenced tumor suppressor genes (e.g., p21) and inducing apoptosis [3].

Table 2: Limitations of Monofunctional Epigenetic Agents

Agent ClassAnticancer MechanismsClinical Limitations
VDR AgonistsCell cycle arrest, differentiationDose-limiting hypercalcemia
HDAC InhibitorsGene reactivation, apoptosis inductionThrombocytopenia, fatigue, limited efficacy in solid tumors

The complementary mechanisms of VDR agonists (transcriptional regulation) and HDAC inhibitors (epigenetic modulation) provided a biochemical rationale for hybridization [3] [5].

Emergence of Triciferol as a Bifunctional Epigenetic Modulator

Triciferol (chemical name: (1S,3R,7E,17β)-17-[(1R)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-9,10-seco-1,3,5(10)-triene-1,3-diol; CAS 957214-00-5) emerged from systematic hybridization strategies in the late 2000s. Its design incorporates:

  • Structural integration: A calcitriol-derived secosteroid backbone linked to a zinc-binding hydroxamate moiety characteristic of HDAC inhibitors [3] [4].
  • Molecular optimization: The C-17 side chain modification enables simultaneous VDR binding (IC₅₀ = 87 nM) and HDAC inhibition while avoiding the hypercalcemic effects of native vitamin D [4].
  • Bifunctionality metrics:
  • VDR agonist activity: 1,25D-like transactivation of CYP24A1 and other target genes [4].
  • HDAC antagonism: Induces α-tubulin and histone H3 hyperacetylation at nanomolar concentrations [4].

Table 3: Triciferol’s Antiproliferative Effects in Cancer Models

Cell LineTriciferol IC₅₀ (nM)Calcitriol IC₅₀ (nM)Fold Enhancement
MDA-MB-231 (breast)250>1,000>4×
AT84 (squamous)180850~5×
MCF-7 (breast)3101,200~4×

Data derived from proliferation assays show Triciferol’s superiority over calcitriol, particularly in triple-negative breast cancer models [3] [4]. Mechanistically, Triciferol:

  • Dual epigenetic modulation: Synergistically reactivates vitamin D response elements (VDREs) while decompacting chromatin via HDAC inhibition, amplifying p21 transcription [3] [4].
  • Mitotic disruption: Hyperacetylation of α-tubulin impairs microtubule dynamics, inducing G2/M arrest [4].
  • Metabolic stability: Resistance to CYP24A1-mediated catabolism extends intracellular half-life versus calcitriol [4].

Triciferol exemplifies the "two pharmacophores in one molecule" paradigm, establishing a blueprint for next-generation epigenetic hybrids [1] [7].

Properties

Product Name

Triciferol

IUPAC Name

(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide

Molecular Formula

C26H39NO4

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1

InChI Key

QOEMKJVIXGOYHR-SYOSPHLFSA-N

SMILES

CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.